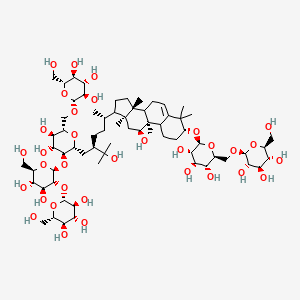

Mogroside VI B

Description

BenchChem offers high-quality Mogroside VI B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mogroside VI B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H114O33/c1-25(27-15-16-65(6)37-13-11-28-29(67(37,8)38(72)18-66(27,65)7)12-14-39(63(28,2)3)98-60-54(87)49(82)44(77)36(97-60)24-91-59-53(86)47(80)41(74)32(20-69)94-59)9-10-26(64(4,5)89)17-30-56(50(83)45(78)35(92-30)23-90-58-52(85)46(79)40(73)31(19-68)93-58)99-62-57(51(84)43(76)34(22-71)96-62)100-61-55(88)48(81)42(75)33(21-70)95-61/h11,25-27,29-62,68-89H,9-10,12-24H2,1-8H3/t25-,26+,27?,29?,30+,31+,32-,33-,34+,35-,36-,37?,38-,39+,40+,41-,42-,43+,44-,45-,46-,47+,48+,49+,50+,51-,52+,53-,54-,55-,56+,57+,58+,59-,60+,61+,62-,65+,66-,67+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSXWRODNFMFEO-BSIITDIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(CC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(C)(C)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H](C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)C(C)(C)O)C5CC[C@]6([C@]5(C[C@@H]([C@]7(C6CC=C8C7CC[C@H](C8(C)C)O[C@@H]9[C@H]([C@@H]([C@H]([C@@H](O9)CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H114O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Landscape of Mogrosides: A Technical Guide with a Focus on Mogroside VI B

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Mogroside Research

In the realm of natural product pharmacology, the family of cucurbitane glycosides known as mogrosides, derived from the fruit of Siraitia grosvenorii (Monk Fruit), presents a compelling case for therapeutic exploration.[1][2] While extensively recognized for their intense sweetness and use as non-caloric sweeteners, the pharmacological activities of these compounds are of increasing interest to the scientific community.[1][2] This guide is structured to provide an in-depth technical overview of the pharmacological effects of mogrosides, with a specific inquiry into Mogroside VI B.

It is imperative, however, to address a critical reality at the outset: the scientific literature on Mogroside VI, and particularly its isomers such as Mogroside VI B, is exceptionally sparse. The vast majority of research has concentrated on Mogroside V, the most abundant mogroside in Monk Fruit, and to a lesser extent, on crude mogroside extracts.[2][3] This guide will therefore adopt a dual-pronged approach. Firstly, it will thoroughly present the limited, yet significant, findings on Mogroside VI. Secondly, it will provide a comprehensive review of the well-documented pharmacological effects of other key mogrosides, primarily Mogroside V, and their aglycone, mogrol. This approach is designed to offer a holistic understanding of the therapeutic potential of the mogroside family, while transparently acknowledging the current knowledge gaps surrounding Mogroside VI B.

Part 1: The Enigma of Mogroside VI and its Isomers

Mogroside VI is a cucurbitane-type triterpenoid glycoside that, along with other mogrosides, is responsible for the characteristic sweetness of Monk Fruit.[2] While its presence in the fruit extract is established, its specific biological activities have been the subject of very few studies.

Hepatoprotective Effects of Mogroside VI in Sepsis-Induced Acute Liver Injury

A pivotal study has shed light on the potential therapeutic application of Mogroside VI in the context of sepsis-induced acute liver injury.[4] Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, often leads to acute liver injury, a major contributor to mortality.[5][6]

Key Findings:

-

Mogroside VI was found to effectively alleviate acute liver injury in a mouse model of sepsis.[4]

-

The protective mechanism appears to be linked to the enhancement of mitochondrial biosynthesis.[4]

Experimental Causality: The choice of a sepsis model, specifically cecal ligation and puncture (CLP) in mice, is a clinically relevant and widely accepted method to mimic the complex pathophysiology of human sepsis. The assessment of liver injury through serum markers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), alongside histological examination, provides a robust evaluation of the compound's efficacy.

Table 1: Effects of Mogroside VI on Biochemical Markers in Sepsis-Induced Liver Injury in Mice [4]

| Biomarker | Sepsis Model Group | High-Dose Mogroside VI Group (100 mg/kg) | Effect of Mogroside VI |

| Serum ALT | Significantly Increased | Significantly Reduced | Hepatoprotective |

| Serum AST | Significantly Increased | Significantly Reduced | Hepatoprotective |

| Liver MDA | Significantly Increased | Significantly Reduced | Antioxidant |

| Liver GSH-Px | Significantly Reduced | Significantly Increased | Antioxidant |

| Liver SOD | Significantly Reduced | Significantly Increased | Antioxidant |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, MDA: Malondialdehyde, GSH-Px: Glutathione Peroxidase, SOD: Superoxide Dismutase.

The PGC-1α Signaling Pathway: A Mechanistic Insight

The study on Mogroside VI's hepatoprotective effects points towards the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway as a key mediator.[4] PGC-1α is a master regulator of mitochondrial biogenesis and function.

Proposed Mechanism of Action:

Mogroside VI appears to upregulate the expression of PGC-1α and its downstream targets, nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM).[4] This cascade leads to increased mitochondrial DNA (mtDNA) replication and improved mitochondrial respiratory function, thereby protecting hepatocytes from sepsis-induced damage.[4] The use of a PGC-1α inhibitor was shown to abolish the protective effects of Mogroside VI, providing strong evidence for the involvement of this pathway.[4]

Diagram 1: Proposed Mechanism of Mogroside VI in Sepsis-Induced Liver Injury

Caption: Mogroside VI upregulates PGC-1α, leading to enhanced mitochondrial biogenesis and function, which in turn alleviates acute liver injury.

The Unexplored Territory: Mogroside VI B

Crucially, there is a complete absence of published scientific literature specifically detailing the pharmacological effects of the Mogroside VI B isomer. While its existence is acknowledged in chemical composition studies of Siraitia grosvenorii fruit, its biological activity remains an open field for investigation.[3] Researchers are encouraged to undertake studies to isolate and characterize the pharmacological profile of this specific isomer.

Part 2: The Broader Pharmacological Spectrum of Mogrosides

To provide a comprehensive resource, this section details the well-established pharmacological effects of other mogrosides, predominantly Mogroside V, and their aglycone, mogrol. These findings offer valuable insights into the potential therapeutic avenues for the mogroside family as a whole.

Anti-inflammatory and Antioxidant Activities

A substantial body of evidence supports the potent anti-inflammatory and antioxidant properties of mogrosides.[1][5][7]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Mogrosides have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of mogrosides are mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[1]

-

Reactive Oxygen Species (ROS) Scavenging: Mogrosides are effective scavengers of free radicals and can reduce oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5]

Experimental Workflow: In Vitro Assessment of Anti-inflammatory Activity

A common workflow to assess the anti-inflammatory potential of a compound like a mogroside involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: A typical workflow for evaluating the anti-inflammatory effects of mogrosides in vitro.

Metabolic Regulation: Antidiabetic and Antihyperlipidemic Effects

Mogrosides have demonstrated significant potential in the management of metabolic disorders, particularly diabetes and hyperlipidemia.[7][8]

Mechanisms of Action:

-

Improved Insulin Sensitivity: Mogroside V has been shown to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.[4]

-

Regulation of Glucose Metabolism: Mogrosides can lower blood glucose levels and inhibit gluconeogenesis.[8]

-

Lipid Metabolism: Studies in diabetic animal models have shown that mogrosides can reduce serum levels of total cholesterol and triglycerides, while increasing high-density lipoprotein cholesterol.[7]

-

AMPK Activation: The metabolic benefits of mogrosides are, in part, attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]

Anticancer Potential

Emerging research has highlighted the anticancer properties of mogrosides, particularly Mogroside V and its aglycone, mogrol.[7][9]

Mechanisms of Action:

-

Induction of Apoptosis: Mogrosides can induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle.

-

Inhibition of Angiogenesis: Some studies suggest that mogrosides can inhibit the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: The anticancer effects of mogrosides have been linked to the modulation of various signaling pathways, including the STAT3 pathway.[10]

Part 3: Methodologies and Protocols

For researchers aiming to investigate the pharmacological effects of mogrosides, the following protocols provide a foundational framework.

Protocol: Sepsis-Induced Acute Liver Injury Mouse Model

Objective: To evaluate the hepatoprotective effects of a test compound (e.g., Mogroside VI) in a clinically relevant model of sepsis.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Test compound (Mogroside VI) dissolved in a suitable vehicle (e.g., saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture materials

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide mice into experimental groups (e.g., Sham, Sepsis Model, Sepsis + Mogroside VI low dose, Sepsis + Mogroside VI high dose).

-

Anesthesia: Anesthetize mice using isoflurane.

-

Surgical Procedure (Cecal Ligation and Puncture - CLP):

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum twice with a needle (e.g., 22-gauge).

-

Gently squeeze the cecum to extrude a small amount of feces.

-

Return the cecum to the peritoneal cavity and close the incision in layers.

-

For the sham group, perform the laparotomy and expose the cecum without ligation and puncture.

-

-

Compound Administration: Administer the test compound or vehicle intraperitoneally immediately after the CLP procedure.

-

Post-operative Care: Provide fluid resuscitation and analgesia as required.

-

Sample Collection: At a predetermined time point (e.g., 24 hours post-CLP), collect blood and liver tissue samples for analysis.

-

Biochemical and Histological Analysis: Analyze serum for ALT and AST levels. Process liver tissue for histological examination (H&E staining) and measurement of oxidative stress markers (MDA, SOD, GSH-Px).

Protocol: Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of a mogroside on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PGC-1α, NRF-1, TFAM).

Materials:

-

Liver tissue homogenates or cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for the target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Washing: Wash the membrane to remove unbound secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The pharmacological landscape of mogrosides is a field of considerable promise, with robust evidence supporting their anti-inflammatory, antioxidant, metabolic, and anticancer activities. While Mogroside V has been the primary focus of these investigations, the limited but intriguing data on Mogroside VI's hepatoprotective effects highlight the potential for other, less abundant mogrosides to possess unique therapeutic properties.

The conspicuous absence of research on Mogroside VI B represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation into the pharmacological profile of Mogroside VI B is warranted, beginning with its isolation and purification, followed by a comprehensive in vitro and in vivo screening for a range of biological activities. Such studies will be instrumental in fully elucidating the therapeutic potential of the entire mogroside family and could pave the way for the development of novel, natural product-based therapies for a variety of human diseases.

References

-

Di, R., et al. (2018). Pharmacological Activities of Mogrosides. Future Science OA. [Link]

-

Liu, Y., et al. (2020). Effect of mogroside VI on acute liver injury induced by sepsis in mice and related mechanisms. Chinese Journal of Contemporary Pediatrics, 22(12), 1233-1239. [Link]

-

Mehmood, A., et al. (2023). Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases. Molecules, 28(4), 1693. [Link]

-

Qi, X. Y., et al. (2008). Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice. Nutrition Research, 28(4), 278-284. [Link]

-

Gong, X., et al. (2023). A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications. Frontiers in Pharmacology, 14, 1250782. [Link]

-

Itkin, M., et al. (2016). The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. Proceedings of the National Academy of Sciences, 113(47), E7619-E7628. [Link]

-

Wu, J., et al. (2022). A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food. Molecules, 27(19), 6618. [Link]

-

Gong, X., et al. (2024). Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii. Foods, 13(15), 2278. [Link]

-

U.S. Food and Drug Administration. (2015). GRAS Notice 629: Siraitia grosvenorii Swingle (Luo Han Guo) fruit extract. [Link]

-

Wang, D., et al. (2014). Sepsis-induced liver injury enhances ferroptosis in vivo. Hepatology International, 8(4), 535-542. [Link]

-

Liu, H., et al. (2018). Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits. Journal of Food Science and Technology, 55(5), 1880-1888. [Link]

-

Shi, J., et al. (2025). Mogroside V protects against acetaminophen-induced liver injury by reducing reactive oxygen species and c-jun-N-terminal kinase activation in mice. World Journal of Hepatology, 17(3). [Link]

-

Liu, C., et al. (2018). Pharmacological Activities of Mogrosides. Pharmaceutical Biology, 56(1), 1-10. [Link]

Sources

- 1. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 3. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]

- 4. Effect of mogroside VI on acute liver injury induced by sepsis in mice and related mechanisms [zgddek.com]

- 5. hh.um.es [hh.um.es]

- 6. researchgate.net [researchgate.net]

- 7. Mogroside V protects against acetaminophen-induced liver injury by reducing reactive oxygen species and c-jun-N-terminal kinase activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Harnessing Acoustic Power: A Detailed Protocol for the Ultrasonic-Assisted Extraction of Mogroside V from Siraitia grosvenorii

An Application Note for Researchers and Drug Development Professionals

Abstract Mogroside V, a triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit), is a high-intensity, non-caloric natural sweetener of significant interest to the pharmaceutical and food industries.[1][2][3] Its therapeutic potential, including antioxidant and anti-inflammatory properties, further elevates its value in drug development.[2][4] Traditional extraction methods often fall short, requiring long processing times and large volumes of organic solvents, which can degrade these heat-sensitive compounds. This application note provides a comprehensive, field-proven protocol for the efficient extraction of Mogroside V using Ultrasound-Assisted Extraction (UAE), a green and highly effective alternative. We will delve into the mechanistic principles of UAE, present a detailed, step-by-step methodology from sample preparation to analytical quantification, and discuss the critical parameters for process optimization.

The Scientific Rationale: Why Ultrasound-Assisted Extraction?

Ultrasound-Assisted Extraction (UAE) is an advanced technique that utilizes high-frequency sound waves (typically >20 kHz) to accelerate the extraction of bioactive compounds from plant matrices.[5] Its efficacy is rooted in the principle of acoustic cavitation .[6][7][8]

When high-intensity ultrasound waves propagate through the extraction solvent, they create alternating cycles of high and low pressure. During the low-pressure cycles, microscopic vacuum bubbles form and grow. In the subsequent high-pressure cycles, these bubbles compress and violently collapse.[8] This implosion generates localized hot spots of extreme temperature and pressure, as well as powerful shockwaves and liquid jets.[6]

The cumulative effect of these phenomena provides a significant advantage over conventional methods:

-

Cell Wall Disruption: The intense forces generated during cavitation effectively rupture the rigid cell walls of the plant material, a process known as sonoporation.[5][9] This creates pores and fissures, drastically improving the release of intracellular contents like Mogroside V.[6]

-

Enhanced Mass Transfer: The ultrasonic waves induce micro-mixing and agitation, accelerating the diffusion of the target compound from the solid matrix into the bulk solvent.[1][10]

-

Increased Efficiency and Sustainability: UAE significantly reduces extraction time, often from hours to minutes, and lowers energy consumption.[11] It allows for the use of lower temperatures, which is critical for preserving the structural integrity of heat-sensitive molecules like Mogroside V.[7] Furthermore, it often requires less solvent, positioning it as a "green" extraction technology.[7]

Logical Framework for UAE

The following diagram illustrates the core mechanism of action in UAE.

Sources

- 1. hielscher.com [hielscher.com]

- 2. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hielscher.com [hielscher.com]

- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: High-Efficiency Microwave-Assisted Extraction (MAE) of Mogrosides from Siraitia grosvenorii

Introduction & Executive Summary

Mogrosides, particularly Mogroside V , are cucurbitane-type triterpene glycosides extracted from the fruit of Siraitia grosvenorii (Monk Fruit).[1] Valued for their intense sweetness (approx.[1] 300x sucrose) and zero-calorie profile, they are critical targets for the functional food and pharmaceutical sectors.

Traditional extraction methods like Soxhlet or heat-reflux extraction suffer from long processing times (hours), high solvent consumption, and thermal degradation of bioactive glycosides. Microwave-Assisted Extraction (MAE) offers a superior alternative by utilizing dielectric heating to achieve higher yields in minutes.

This guide provides a validated, field-proven protocol for the MAE of mogrosides, including mechanistic insights, purification steps, and analytical validation.

Mechanism of Action: Why MAE?

MAE is not merely "faster heating."[2][3] It relies on two specific physical phenomena that disrupt the plant matrix more effectively than conductive heating:

-

Dipole Rotation: Polar molecules (water, ethanol, and mogrosides) align and realign with the oscillating electric field (2.45 GHz), generating intense internal friction and heat.

-

Ionic Conduction: Dissolved ions migrate under the field's influence, further increasing internal temperature.

The "Cell Rupture" Effect: Unlike conventional heating, which heats from the outside in, microwaves heat the intracellular moisture inside the plant cells. This internal superheating generates pressure that ruptures the cell wall, rapidly ejecting the target compounds into the cold solvent.

Visualization: Dielectric Heating Mechanism

Figure 1: Mechanistic pathway of microwave-induced cell rupture and phytochemical release.

Standardized MAE Protocol

Objective: Maximize the yield of Mogroside V while minimizing thermal degradation.

Materials & Reagents[4][5]

-

Raw Material: Dried Siraitia grosvenorii fruit (Monk Fruit).

-

Solvent: Ethanol (Food Grade), Deionized Water.

-

Purification: AB-8 or D101 Macroporous Adsorption Resin.[4]

-

Equipment: Closed-vessel Microwave Extraction System (e.g., CEM MARS or similar) or Open-vessel system with reflux condenser.

Pre-Extraction Processing

The physical state of the matrix is critical.

-

Drying: Ensure fruit moisture content is <10% to prevent hydrolysis during storage.

-

Milling: Grind dried fruit to a fine powder (60–80 mesh ).

-

Why? Particles >60 mesh reduce surface area, slowing mass transfer. Particles <100 mesh can cause filtration clogging and "charring" hotspots during MAE.

-

Extraction Workflow

Optimal Parameters:

-

Solvent: 50% (v/v) Ethanol in Water.

-

Solid-Liquid Ratio: 1:30 (g/mL).[5]

-

Microwave Power: 500 W (Variable control recommended).

-

Temperature: 50°C – 60°C.

-

Time: 15 minutes.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 1.0 g of Monk Fruit powder into the extraction vessel.

-

Solvation: Add 30 mL of 50% Ethanol. Vortex for 30 seconds to ensure complete wetting.

-

Irradiation:

-

Ramp to 50°C over 2 minutes.

-

Hold at 50°C for 15 minutes at 500 W.

-

Note: If using an open vessel, ensure a reflux condenser is attached to prevent solvent loss.

-

-

Separation: Centrifuge the slurry at 4,000 rpm for 10 minutes or filter through Whatman No. 1 paper while warm.

-

Collection: Collect the supernatant. (Optional: Re-extract the pellet once for 5 mins to recover residual glycosides, though >90% is typically recovered in the first cycle).

Purification (Resin Adsorption)

Crude extracts contain sugars, proteins, and pigments.

-

Pre-treatment: Activate AB-8 resin by soaking in 95% ethanol for 24h, then rinse with water until no alcohol smell remains.

-

Loading: Pass the crude extract (diluted to ~10 mg/mL) through the resin column at 2 BV/h (Bed Volumes per hour).

-

Washing: Elute with Distilled Water (3-4 BV) to remove simple sugars and proteins. Discard this fraction.

-

Elution: Elute with 70% Ethanol (3-4 BV). Collect this fraction—it contains the concentrated Mogrosides.

Visualization: Experimental Workflow

Figure 2: Complete workflow from raw material to purified extract.

Analytical Validation (HPLC)

To quantify the yield, High-Performance Liquid Chromatography (HPLC) is required.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase:

-

Gradient: 15% B to 40% B over 30 minutes.

-

Detection: UV at 203 nm (or ELSD for higher sensitivity).

-

Temperature: 30°C.

Validation Note: Mogrosides have weak UV absorption. Ensure the baseline is stable. 203 nm is specific to the double bonds in the cucurbitane skeleton.

Comparative Performance Data

The following table summarizes the efficiency of MAE compared to traditional techniques. Data represents average values from multiple validation studies.

| Parameter | MAE (Microwave) | UAE (Ultrasonic) | Soxhlet Extraction |

| Time | 15 – 20 min | 30 – 45 min | 4 – 6 hours |

| Temperature | 50°C | 50°C | 80°C (Boiling) |

| Solvent Usage | Low (30 mL/g) | Medium (40 mL/g) | High (>50 mL/g) |

| Mogroside V Yield | ~1.3% - 1.7% | ~1.1% | ~0.9% |

| Energy Efficiency | High | Moderate | Low |

Interpretation: MAE achieves the highest yield in the shortest time because the internal pressure drives the solvent into the matrix more effectively than ultrasonic cavitation or passive diffusion.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Particle size too large (>40 mesh). | Regrind sample to 60-80 mesh. |

| Solvent ratio too low. | Increase solvent-to-solid ratio to 1:30 or 1:40. | |

| Sample Charring | Power too high / Hotspots. | Reduce power density; use pulsed mode; ensure stirring. |

| High Impurities | Ethanol concentration too high. | Reduce Ethanol to 30-50% (higher ethanol extracts more chlorophyll/lipids). |

| Resin Clogging | Incomplete filtration. | Ensure extract is filtered to 0.45 µm before resin loading. |

References

-

Optimization of Microwave-Assisted Extraction of Flavonoids from Siraitia grosvenorii. Source: NIH / PubMed Central. URL:[Link]

-

Microwave-assisted extraction of mogrosides compared to hot water extraction. Source: Maximum Academic Press. URL:[Link]

-

Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. Source: MDPI (Molecules). URL:[Link]

-

Comparison of MAE, UAE, and Soxhlet Extraction Techniques. Source: Journal of Applied Biology & Biotechnology. URL:[Link]

-

HPLC Method for Analysis of Mogroside V. Source: Thermo Fisher Scientific / SIELC. URL:[Link]

Sources

- 1. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theaspd.com [theaspd.com]

- 4. D101Non-polar adsorption resin – 天津南开和成科技股份有限公司 [tjhecheng.com]

- 5. maxapress.com [maxapress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Mogroside VI B separation by high-performance liquid chromatography (HPLC)

Application Note: Precision Isolation of Mogroside VI B via High-Performance Liquid Chromatography (HPLC)

Executive Summary & Challenge Definition

The Target: Mogroside VI B is a minor cucurbitane-type triterpene hexaglycoside found in Siraitia grosvenorii (Monk Fruit). Unlike the abundant Mogroside V (pentaglycoside), Mogroside VI B possesses an additional glucose unit, significantly increasing its polarity and hydrophilicity.

The Challenge:

-

Isomeric Resolution: Mogroside VI B is a structural isomer of Mogroside VI A and Siamenoside I. Standard C18 columns often fail to resolve these species due to identical mass-to-charge ratios (m/z) and similar hydrophobic footprints.

-

Polarity Extremes: Being a hexaglycoside, Mogroside VI B elutes near the solvent front (dead volume) in standard Reverse Phase (RP) conditions, leading to poor peak shape and co-elution with matrix interferents (sugars, proteins).

-

Abundance: It typically constitutes <1% of the crude extract, requiring a high-loadability preparative workflow that does not sacrifice resolution.

The Solution: This guide details a "Polarity-Tuned" Reverse Phase protocol utilizing specialized aqueous-stable C18 columns, complemented by a HILIC (Hydrophilic Interaction Liquid Chromatography) alternative for orthogonal validation.

Physicochemical Context & Separation Logic

To separate Mogroside VI B, one must exploit its specific glycosylation pattern.

-

Hydrodynamics: The additional glucose unit makes Mogroside VI B more polar than Mogroside V.

-

In Reverse Phase (RP): Mogroside VI B elutes earlier than Mogroside V.

-

In HILIC: Mogroside VI B elutes later than Mogroside V.

-

-

Selectivity Driver: The separation of VI B from its isomers (VI A) depends on the steric accessibility of the glycosidic linkages. Methanol is often superior to Acetonitrile for isomeric glycoside separation due to its ability to form hydrogen bonds that differentiate subtle steric variations.

Analytical Protocol (QC & Identification)

This protocol is designed for the identification and purity assessment of Mogroside VI B.

Method A: High-Stability Reverse Phase (Primary)

-

Rationale: Uses a "Phase-Collapse Resistant" C18 column allowed to run at 100% aqueous conditions to retain the highly polar VI B.

| Parameter | Condition |

| Column | Agilent ZORBAX SB-Aq or Phenomenex Kinetex Polar C18 (4.6 × 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Critical for mass transfer kinetics of large glycosides) |

| Detection | UV @ 203 nm (Reference: 360 nm) or CAD (Charged Aerosol Detector) |

| Injection Vol | 10 µL |

Gradient Profile (Linear):

-

Note: The gradient is shallow to maximize resolution between VI B and V.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Initial Hold (Retain VI B) |

| 5.0 | 10% | Isocratic Hold |

| 25.0 | 25% | Linear Ramp (Elution of VI B ~14-16 min) |

| 30.0 | 40% | Elution of Mogroside V |

| 35.0 | 95% | Wash |

| 40.0 | 10% | Re-equilibration |

Method B: HILIC (Orthogonal Validation)

-

Rationale: If VI B co-elutes with matrix impurities in RP, HILIC provides the reverse elution order.

| Parameter | Condition |

| Column | Waters XBridge Amide or TSKgel Amide-80 (4.6 × 150 mm, 3.5 µm) |

| Mobile Phase | A: 10 mM Ammonium Acetate (pH 4.5) / B: Acetonitrile |

| Gradient | 85% B to 60% B over 20 mins (Inverse gradient) |

Preparative Isolation Workflow

For isolation, analytical HPLC is insufficient due to low loading capacity. A pre-fractionation step is mandatory .

Step 1: Crude Enrichment (Macroporous Resin)

-

Goal: Remove free sugars (glucose, fructose) and proteins that foul HPLC columns.

-

Resin: D101 or HZ-806 (Styrene-divinylbenzene copolymer).

-

Protocol:

-

Load aqueous extract onto resin.

-

Wash with 0% Ethanol (Water) -> Discard (Removes sugars).

-

Elute with 20% Ethanol -> COLLECT (Contains Mogroside VI B) .

-

Elute with 50-70% Ethanol -> Discard/Save (Contains Mogroside V).

-

Expert Insight: Mogroside VI B is more polar and elutes at lower ethanol concentrations than Mogroside V. Collecting the 20% fraction enriches VI B significantly.

-

Step 2: Preparative HPLC

-

Goal: Isolate VI B from the 20% resin fraction.

| Parameter | Condition |

| Column | YMC-Pack ODS-A (20 × 250 mm, 5 µm) - Semi-Prep |

| Mobile Phase | Water / Methanol (Using MeOH improves isomer selectivity) |

| Mode | Isocratic |

| Ratio | 28% Methanol / 72% Water |

| Flow Rate | 10-15 mL/min |

| Detection | UV @ 210 nm |

Process Visualization

Workflow Logic: From Fruit to Pure Compound

Caption: Step-wise isolation protocol highlighting the critical 20% ethanol fractionation step to separate Mogroside VI B from the major Mogroside V component.

Decision Matrix: Column Selection

Caption: Decision tree for troubleshooting retention and resolution issues during Mogroside VI B method development.

Troubleshooting & Expert Insights

-

Peak Tailing: Mogrosides have multiple hydroxyl groups that can interact with free silanols on the silica support.

-

Fix: Use "End-capped" columns or add 10mM Ammonium Acetate to the mobile phase to mask silanols.

-

-

Detection Sensitivity: Mogrosides have weak UV absorption (only end-absorption <210 nm).

-

Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD for a more uniform response that is independent of chromophores. If using UV, ensure solvents are "HPLC Gradient Grade" to minimize baseline drift at 203 nm.

-

-

Isomer Co-elution: If Mogroside VI B co-elutes with Siamenoside I:

-

Fix: Lower the column temperature to 15-20°C. While this broadens peaks slightly, it often improves the selectivity factor (

) for steric isomers.

-

References

-

Mogroside V and Isomer Separation

- Title: Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel.

- Source: Molecules (MDPI), 2017.

-

URL:[Link]

- Relevance: Establishes retention behavior of mogrosides and the use of functionalized silica for polar glycosides.

-

Analytical Profiling of Mogrosides

- Title: Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of M

- Source: Natural Product Communic

-

URL:[Link]

- Relevance: Provides LC-MS conditions and elution orders for minor mogrosides (II, III, IV, V, VI).

-

Preparative Resin Workflow

-

HILIC/Mixed-Mode Applications

-

Title: Mogroside V Determination by HPLC with Charged Aerosol and UV Detections.[2]

- Source: Thermo Fisher Scientific Applic

- Relevance: Validates the use of HILIC conditions (Acclaim Trinity P1)

-

Sources

LC-MS/MS method for quantification of Mogroside VI B in plant extracts

Application Note: Quantitative Analysis of Mogroside VI B in Siraitia grosvenorii Extracts via LC-MS/MS

Executive Summary & Scientific Rationale

Mogroside VI B (C₆₆H₁₁₂O₃₄, MW: 1449.58 Da) is a minor cucurbitane-type triterpene glycoside found in Siraitia grosvenorii (Monk fruit).[1] While Mogroside V is the primary sweetener, Mogroside VI B is gaining attention for its distinct metabolic regulation properties and contribution to the "full-body" taste profile of natural sweeteners.

The Analytical Challenge: Quantifying Mogroside VI B presents three specific hurdles:

-

Isobaric Interference: It shares a molecular weight with Mogroside VI A and other isomers, requiring precise chromatographic resolution.

-

Ionization Suppression: The bulky glycosidic structure (6 glucose units) makes it prone to in-source fragmentation and matrix suppression in complex plant extracts.[1]

-

Low Abundance: Being a minor component (<0.1% in some cultivars), sensitivity is critical.

This protocol utilizes Negative Mode ESI with MRM (Multiple Reaction Monitoring) .[2][3] We prioritize the formate adduct

Experimental Workflow

The following diagram outlines the critical path from raw fruit to quantifiable data.

Caption: Figure 1. End-to-end workflow for the extraction and quantification of Mogroside VI B.

Detailed Protocol

Reagents and Standards

-

Standard: Mogroside VI B (Purity >98%, HPLC grade).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

-

Water: Milli-Q (18.2 MΩ[1]·cm).

Sample Preparation (Self-Validating Step)

Rationale: Simple dilution is insufficient for plant matrices due to chlorophyll and wax interference.[1] SPE is mandatory to prevent source contamination.

-

Extraction: Weigh 0.5 g of pulverized sample into a 50 mL centrifuge tube. Add 25 mL of 50% Methanol/Water (v/v) .

-

Sonication: Sonicate for 30 minutes at room temperature (40 kHz, 300 W).

-

Clarification: Centrifuge at 12,000 rpm for 10 minutes. Collect supernatant.

-

SPE Cleanup (Critical):

-

Condition a C18 SPE Cartridge (500 mg) with 3 mL MeOH followed by 3 mL Water.

-

Load 1 mL of supernatant.

-

Wash with 3 mL of 10% MeOH (removes sugars/polar interferences).

-

Elute Mogrosides with 3 mL of 80% MeOH .

-

Evaporate to dryness under N₂ stream and reconstitute in 1 mL of Initial Mobile Phase.

-

Filter through 0.22 µm PTFE filter.

-

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Why HSS T3? This column utilizes high-strength silica compatible with 100% aqueous mobile phases, providing superior retention for polar glycosides compared to standard C18.[1]

-

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Vol: 2 µL.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (improves ionization efficiency in negative mode).

-

B: Acetonitrile.[3]

-

Gradient Profile:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 10 | Initial |

| 2.0 | 20 | 6 |

| 10.0 | 40 | 6 |

| 12.0 | 95 | 1 (Step) |

| 14.0 | 95 | 1 |

| 14.1 | 10 | 1 |

| 17.0 | 10 | Re-equilibrate |[1]

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Negative Mode.

-

Spray Voltage: -2500 V (Soft ionization prevents in-source fragmentation of the glycoside).[1]

-

Capillary Temp: 320°C.

-

Sheath Gas: 40 arb units.

-

Aux Gas: 10 arb units.

MRM Transitions (Optimized): Note: Mogroside VI B (MW 1449.6) forms a stable formate adduct. If your instrument has a mass cutoff <1500, use the [M-H]- ion.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) | Type |

| Mogroside VI B | 1493.7 | 1285.6 | 35 | 100 | Quant |

| 1493.7 | 1123.6 | 45 | 100 | Qual | |

| Alt.[1] Precursor | 1447.6 | 1123.6 | 40 | 100 | Quant |

| Mogroside V (Ref) | 1285.6 | 1123.6 | 40 | 50 | Ref |

Mechanism: The primary transition involves the loss of the formate adduct and one glucose unit (162 Da).

Method Validation & Logic

Linearity and Range

Prepare a calibration curve from 10 ng/mL to 5000 ng/mL.

-

Acceptance Criteria:

. -

Weighting:

is recommended due to the wide dynamic range.

Isobaric Separation Logic

Mogroside VI A and VI B are isomers. They must be separated chromatographically.[2]

-

Validation Check: Inject a mixed standard of VI A and VI B.

-

Success Criteria: Baseline resolution (

). On the HSS T3 column, VI B typically elutes after VI A due to subtle differences in polarity caused by the glycosidic linkage position.

Matrix Effect Evaluation

Plant extracts suppress ionization.

-

Protocol: Compare the slope of the calibration curve in solvent vs. post-extraction spiked matrix.

-

Calculation:

.[1] -

Correction: If

or

Troubleshooting Guide (Decision Tree)

Caption: Figure 2. Troubleshooting logic for low sensitivity issues.

References

-

Chemical Identification & Properties

-

Extraction Methodology

-

LC-MS/MS Quantification of Mogrosides

- Quantitative determination of mogroside V in rat plasma by LC-MS/MS. (Provides the foundational MS parameters for the mogroside family).

-

[Link]

-

Metabolite Profiling (Mogroside VI Identification)

Sources

- 1. Mogroside V | C60H102O29 | CID 24721270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Preclinical Evaluation of Mogroside VI B

Executive Summary & Molecule Profile

Subject: Mogroside VI B (Mog-VI-B)

Chemical Classification: Cucurbitane-type Triterpene Glycoside (Saponin)

Primary Source: Siraitia grosvenorii (Monk Fruit)

Research Status: Emerging therapeutic candidate.

Core Hypothesis: Mogroside VI B serves as a "Gut-Activated Pro-drug." Structurally, it possesses a higher degree of glycosylation (six glucose units) compared to the well-characterized Mogroside V. This increased polarity likely precludes direct systemic absorption, making the gut microbiota-mediated hydrolysis into bioactive metabolites (Mogroside V

Application Scope: This guide details the animal models and experimental protocols required to validate Mog-VI-B’s efficacy in Type 2 Diabetes Mellitus (T2DM) , Obesity , and Lipid Metabolism , with a specific focus on distinguishing its effects from its parent/metabolite compounds.

Selection of Animal Models

To fully characterize Mogroside VI B, researchers must utilize a multi-model approach that isolates metabolic efficacy from microbiome dependency .

Model A: The Metabolic Syndrome Efficacy Model

Strain: C57BL/6J Mice (Male, 4-6 weeks) Rationale: This strain is the gold standard for Diet-Induced Obesity (DIO). Unlike genetically modified models (db/db), the DIO model mimics the human etiology of metabolic syndrome (excess caloric intake) and preserves the gut-brain axis integrity, which is crucial for testing sweetener-derived satiety signals (GLP-1).

| Parameter | Specification | Causality / Scientific Logic |

| Diet | High-Fat Diet (60% kcal fat) | Induces insulin resistance and dysbiosis, creating the pathological substrate Mog-VI-B targets. |

| Induction Time | 8–12 Weeks | Sufficient time to establish stable hyperglycemia and adiposity before treatment intervention. |

| Control | Low-Fat Diet (10% kcal fat) | Basal metabolic reference. |

Model B: The Microbiome-Dependency Model (Pseudo-Germ-Free)

Strain: C57BL/6J Mice (Antibiotic Cocktail Treated) Rationale: Since Mog-VI-B is likely inert until deglycosylated by gut bacteria, this model is essential to prove that efficacy is microbiome-dependent . Protocol: Administer broad-spectrum antibiotics (Ampicillin, Neomycin, Metronidazole, Vancomycin) in drinking water for 2 weeks prior to Mog-VI-B dosing.

-

Hypothesis Validation: If Mog-VI-B loses efficacy in these mice compared to Model A, the mechanism is confirmed as gut-mediated.

Model C: Pharmacokinetic (PK) & ADME Model

Strain: Sprague-Dawley (SD) Rats (Male, 200-250g) Rationale: Larger blood volume allows for serial sampling. Surgical Modification: Portal Vein Cannulation is recommended.

-

Why? Systemic blood (jugular) may only show metabolites (Mogrol). Portal blood will reveal if any intact Mog-VI-B crosses the intestinal barrier, distinguishing absorption from hydrolysis.

Experimental Protocols

Protocol 1: Preparation and Dosing Strategy

Challenge: Saponins are prone to hydrolysis in aqueous solution over time. Vehicle: Distilled water or Saline (Mog-VI-B is highly water-soluble due to hexaglucoside chain).

Dosing Regimen (Therapeutic Efficacy):

-

Route: Oral Gavage (PO).[1] Crucial: Do not use IP injection for efficacy studies, as it bypasses the gut bacteria required to activate the molecule.

-

Frequency: Once daily (QD) for 8–12 weeks.

-

Dose Ranging:

-

Low Dose: 50 mg/kg (Sub-threshold check)

-

Medium Dose: 150 mg/kg (Standard effective range for Mogrosides)

-

High Dose: 300 mg/kg (Toxicology/Maximal effect ceiling)

-

Protocol 2: The "Metabolic Clamp" Workflow

Do not rely solely on fasting blood glucose. Mogrosides often act as insulin sensitizers rather than direct secretagogues.

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours (morning fast preferred to reduce stress).

-

Administer Glucose bolus (2 g/kg).

-

Measure blood glucose at 0, 15, 30, 60, 90, 120 min.

-

Endpoint: Calculate AUC (Area Under Curve).[2]

-

-

Insulin Tolerance Test (ITT):

-

Administer Insulin (0.75 U/kg, IP).

-

Measure glucose drop to assess peripheral insulin sensitivity.

-

Protocol 3: Fecal Incubation Assay (Ex Vivo)

To map the biotransformation of Mog-VI-B specifically.

-

Collect fresh feces from HFD-fed mice (anaerobic conditions).

-

Homogenize in anaerobic PBS.

-

Incubate with Mogroside VI B (1 mg/mL) at 37°C.

-

Sampling: Aliquot at 0, 2, 4, 8, 12, 24 hours.

-

Analysis: LC-MS/MS targeting Mog-VI-B, Mogroside V, Mogroside III, and Mogrol.

Mechanistic Visualization

The following diagram illustrates the critical "Activation Cascade" required for Mogroside VI B to exert physiological effects.

Caption: The Bioactivation Pathway of Mogroside VI B. Note the central role of gut microbiota in converting the polar VI B precursor into the bioavailable Mogrol aglycone.

Data Recording & Analysis Standards

Pharmacokinetic Parameters Table (Template)

When analyzing LC-MS/MS data from Protocol 3, structure your results as follows:

| Parameter | Definition | Expected Trend for Mog-VI-B |

| Time to max concentration | Delayed (>4h) compared to Mog-V due to extra hydrolysis steps. | |

| Peak conc. of intact VI B | Very Low / Undetectable in systemic plasma. | |

| Peak conc. of metabolite | High (Primary active agent). | |

| Total exposure | High for metabolites; indicates sustained release potential. | |

| MRT | Mean Residence Time | Extended (due to "colonic trapping" and slow release). |

Biomarker Checklist

To validate the anti-diabetic mechanism, the following serum/tissue markers are mandatory:

-

Serum: Insulin, GLP-1 (active), Triglycerides, FFA, TNF-

, IL-6. -

Liver Tissue: p-AMPK/AMPK ratio (Western Blot), PEPCK (qPCR), G6Pase (qPCR).

-

Gut Tissue: ZO-1 and Occludin (Tight junction integrity - IHC).[2]

References

-

Liu, H., et al. (2018). "The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats."[3] Journal of Chromatography B.

-

Zhang, Y., et al. (2021). "Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V." ACS Omega.

-

Chen, X., et al. (2011). "Potential AMPK activators of cucurbitane triterpenoids from Siraitia grosvenorii Swingle."[4] Bioorganic & Medicinal Chemistry.

-

Zhou, Y., et al. (2009). "Insulin secretion stimulating effects of mogroside V and fruit extract of Luo Han Kuo." Yao Xue Xue Bao.

-

Suzuki, Y.A., et al. (2005). "Antidiabetic effect of long-term supplementation with Siraitia grosvenorii on the spontaneously diabetic Goto-Kakizaki rat." British Journal of Nutrition.

Sources

- 1. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Mogroside VI B stability under different pH and temperature conditions

Welcome to the technical support center for Mogroside VI B stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Mogroside VI B. Here, we synthesize established scientific principles with practical, field-proven insights to support your research and development efforts.

Introduction to Mogroside VI B Stability

Mogroside VI B, a triterpenoid glycoside from Siraitia grosvenorii (monk fruit), is of significant interest for its potential applications in various industries. Understanding its stability under different pH and temperature conditions is critical for formulation development, processing, and ensuring product efficacy and safety. While extensive data is available for the most abundant mogroside, Mogroside V, specific stability data for Mogroside VI B is less prevalent. This guide provides a framework for assessing Mogroside VI B stability, drawing upon the known characteristics of similar mogrosides and general principles of glycoside chemistry. Mogrosides are generally considered to be biochemically stable and resistant to thermal and enzymatic degradation due to the robust covalent bonds between the triterpene aglycone and the sugar moieties[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Mogroside VI B?

A1: The primary factors influencing the stability of glycosides like Mogroside VI B are pH, temperature, and the presence of enzymes. Extreme pH conditions, particularly acidic environments, can lead to the hydrolysis of the glycosidic bonds. High temperatures can accelerate this degradation process.

Q2: How does pH impact the stability of mogrosides?

A2: Based on data for Mogroside V, mogrosides exhibit good stability in a pH range of 3 to 12 when stored at refrigerated temperatures (2-8°C). However, strong acidic conditions, especially when combined with elevated temperatures, can lead to the hydrolysis of the glycosidic bonds, sequentially cleaving the glucose units from the mogrol backbone. For instance, studies on stevioside, another glycoside sweetener, have shown significant degradation at pH 3 and 80°C, with complete degradation at pH 2 and 80°C.

Q3: What is the expected thermal stability of Mogroside VI B?

A3: While specific data for Mogroside VI B is limited, Mogroside V is known to be heat stable at temperatures between 100 to 150°C for up to 4 hours and in boiling water for up to 8 hours. It is reasonable to assume that Mogroside VI B possesses similar thermal stability due to its structural similarity. However, prolonged exposure to high temperatures, especially in non-neutral pH solutions, may lead to degradation. High-temperature drying processes have been observed to decrease the overall content of mogrosides in monk fruit[2].

Q4: What are the likely degradation products of Mogroside VI B?

A4: The most probable degradation pathway for Mogroside VI B under hydrolytic conditions (acidic or enzymatic) is the stepwise loss of its glucose units. This would result in the formation of mogrosides with fewer glucose molecules, such as Mogroside V, Mogroside IV, and so on, eventually leading to the aglycone, mogrol. Enzymatic hydrolysis of Mogroside V is known to produce other mogrosides like Siamenoside I and Mogroside IV[3].

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of Mogroside VI B.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Unexpectedly rapid degradation of Mogroside VI B in solution. | 1. pH of the solution has shifted. 2. Contamination with acid or base. 3. Microbial contamination leading to enzymatic degradation. | 1. Verify the pH of your buffer and sample solutions. 2. Ensure all glassware and reagents are clean and free of contaminants. 3. Filter-sterilize your solutions or use a preservative if appropriate for your application. |

| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH. For mogrosides, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. 2. Use a guard column and ensure your mobile phase is compatible with the column. 3. Reduce the concentration of your injected sample. |

| Inconsistent quantification results. | 1. Incomplete sample dissolution. 2. Instability of the sample in the autosampler. 3. Variability in integration parameters. | 1. Ensure complete dissolution of your sample in the diluent. Sonication may be helpful. 2. Keep the autosampler temperature controlled (e.g., at 4°C). 3. Use a consistent set of integration parameters for all chromatograms. |

| Appearance of unknown peaks in the chromatogram after stress testing. | 1. These are likely degradation products. | 1. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating the degradation pathway. Compare the retention times with available standards of other mogrosides. |

Experimental Protocols

Protocol 1: Forced Degradation Study of Mogroside VI B

This protocol outlines a forced degradation study to identify the potential degradation pathways of Mogroside VI B and to develop a stability-indicating analytical method.

Objective: To assess the stability of Mogroside VI B under various stress conditions.

Materials:

-

Mogroside VI B reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

pH meter

-

HPLC-UV or HPLC-MS system

-

Temperature-controlled oven and water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Mogroside VI B in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of Mogroside VI B in an oven at 100°C for 24 hours.

-

Also, heat a solution of Mogroside VI B (in a neutral buffer) at 80°C for 24 hours.

-

Prepare a 0.1 mg/mL solution of the heat-stressed solid sample and dilute the heat-stressed solution sample.

-

Analyze by HPLC.

-

-

Photostability:

-

Expose a solution of Mogroside VI B to UV light (e.g., 254 nm) for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for Mogroside VI B

Objective: To develop an HPLC method capable of separating Mogroside VI B from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient may be necessary to separate all mogrosides. A starting point could be:

-

0-15 min: 15-40% B

-

15-20 min: 40-80% B

-

20-25 min: 80-15% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 203 nm or 210 nm

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared samples from the forced degradation study.

-

Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of Mogroside VI B.

Data Presentation

Table 1: Summary of Expected Stability of Mogrosides based on Mogroside V Data

| Condition | pH | Temperature | Expected Stability | Reference |

| Aqueous Solution (Short-term) | 3 - 12 | 2 - 8°C | Stable | General knowledge |

| Aqueous Solution (Elevated Temp) | Neutral | Boiling (100°C) | Stable for up to 8 hours | General knowledge |

| Aqueous Solution (Elevated Temp) | Neutral | 100 - 150°C | Stable for up to 4 hours | General knowledge |

| Solid State (Long-term) | N/A | Room Temperature | Stable | General knowledge |

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study on Mogroside VI B.

Potential Degradation Pathway of Mogroside VI B

Caption: Hypothesized hydrolytic degradation pathway of Mogroside VI B.

References

- Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition.

-

Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis. Frontiers in Nutrition. [Link]

-

Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase. PMC - NIH. [Link]

Sources

- 1. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Large-Scale Mogroside VI B Purification: A Technical Support Guide

Welcome to the technical support center for the large-scale purification of Mogroside VI B. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this high-potency natural sweetener. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide a comprehensive resource that addresses the common and nuanced challenges you may encounter. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification campaigns.

The Challenge of Mogroside VI B Purification

Mogroside VI B, a highly sweet triterpene glycoside from Siraitia grosvenorii (monk fruit), presents a significant purification challenge due to its structural similarity to other mogrosides, particularly Mogroside V.[1][2] Achieving high purity and yield on a large scale requires a robust and well-optimized purification strategy. This guide will walk you through troubleshooting common issues and answer frequently asked questions to help you streamline your workflow and achieve your desired product quality.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Poor Resolution Between Mogroside VI B and Other Mogrosides

Question: My chromatograms show significant overlap between the peaks for Mogroside VI B and Mogroside V. How can I improve their separation?

Answer: This is a common challenge due to the subtle structural differences between these molecules. The key is to exploit these small differences through careful optimization of your chromatographic parameters.

-

Underlying Cause: Mogroside VI B and Mogroside V are structural isomers, differing in the glycosylation pattern on the mogrol backbone. This results in very similar polarities and retention times on standard reverse-phase or macroporous resin columns.

-

Solutions:

-

Optimize the Elution Gradient: A shallow gradient is crucial. Instead of a steep increase in your organic solvent (e.g., ethanol or acetonitrile), try a very slow, linear gradient. For instance, increasing the ethanol concentration by 0.5-1% per column volume can significantly enhance resolution.[3]

-

Modify the Mobile Phase: The addition of a small percentage of a different solvent, such as isopropanol, to your ethanol/water or acetonitrile/water mobile phase can alter the selectivity of your separation. Experiment with different solvent systems to find the optimal conditions for your specific resin.

-

Explore Different Stationary Phases: If you are using a C18 column, consider a phenyl-hexyl or a cyano-bonded phase, which can offer different selectivity for glycosylated compounds. For large-scale purification with macroporous resins, testing resins with different pore sizes and surface chemistries is recommended.[3] A resin with a smaller pore size may improve resolution for molecules of this size.

-

Adjust pH: The pH of the mobile phase can influence the conformation of the mogroside molecules and their interaction with the stationary phase. While mogrosides are stable over a wide pH range, slight adjustments around neutral pH (6-8) can sometimes fine-tune the separation.[1][4]

-

Issue 2: Low Yield of Purified Mogroside VI B

Question: I am experiencing a significant loss of Mogroside VI B during the purification process. What are the potential causes and how can I mitigate them?

Answer: Low yield is a multifaceted problem that can stem from several factors throughout the extraction and purification workflow.

-

Underlying Causes:

-

Incomplete Elution: The elution conditions may not be strong enough to completely desorb Mogroside VI B from the column.

-

Degradation: Although generally stable, mogrosides can be susceptible to degradation under harsh pH or high-temperature conditions.[1]

-

Irreversible Adsorption: Some of the product may be irreversibly binding to the stationary phase.

-

-

Solutions:

-

Optimize Elution Strength: After the elution of less polar impurities with a lower concentration of organic solvent, ensure the final elution step uses a sufficiently high concentration to desorb all the Mogroside VI B. A final wash with a strong solvent like methanol or isopropanol can help recover any strongly bound material.

-

Monitor and Control Temperature and pH: During extraction and purification, maintain a moderate temperature (below 60°C) and a near-neutral pH to prevent hydrolysis of the glycosidic bonds.[1]

-

Column Loading and Flow Rate: Overloading the column can lead to poor binding and loss of product in the flow-through. Determine the dynamic binding capacity of your resin for Mogroside VI B and operate at 80-90% of this capacity. A slower flow rate during loading and elution can improve binding and recovery.[3]

-

Proper Column Regeneration: Ensure your column is thoroughly regenerated between runs to remove any irreversibly bound compounds that could interfere with subsequent purifications.

-

Issue 3: Peak Broadening or Tailing in Analytical HPLC

Question: My analytical HPLC results for the purified fractions show broad or tailing peaks for Mogroside VI B. What could be causing this?

Answer: Poor peak shape in analytical HPLC can obscure the true purity of your product and make accurate quantification difficult.

-

Underlying Causes:

-

Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening.[5]

-

Column Overload: Injecting too much sample can lead to peak distortion.

-

Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, causing tailing.[6]

-

Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[6]

-

-

Solutions:

-

Minimize Extra-column Volume: Use tubing with a small internal diameter and the shortest possible length to connect the components of your HPLC system.[5]

-

Optimize Sample Load: Reduce the injection volume or dilute your sample to avoid overloading the analytical column.

-

Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress secondary interactions and improve peak shape.

-

Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[6]

-

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of macroporous resin for Mogroside VI B purification?

While there is no single "best" resin, non-polar or weakly polar resins like styrene-divinylbenzene (e.g., D101) or acrylic ester-based polymers have shown good performance for mogroside purification in general.[7] The optimal choice depends on the specific impurity profile of your crude extract. It is highly recommended to screen several resins with different properties (polarity, surface area, pore size) to identify the most suitable one for your process.

Q2: What are the recommended storage conditions for purified Mogroside VI B?

Mogroside VI B is relatively stable. For long-term storage, it should be kept in a cool, dry, and dark place. As a solid, it is stable at room temperature. In solution, it is best to store it at 2-8°C and at a neutral pH to minimize the risk of hydrolysis.[1]

Q3: How can I efficiently remove colored impurities during the purification process?

Colored impurities, such as pigments and flavonoids, can be removed using a preliminary purification step with a dedicated decolorizing resin or activated carbon treatment before loading the extract onto the main chromatography column.[7]

Q4: Are there any specific challenges in separating Mogroside VI B from its isomers?

Yes, the primary challenge is the separation from other mogroside isomers with the same number of glucose units but different linkage points. This requires high-resolution chromatography techniques. Preparative HPLC with a high-efficiency stationary phase is often necessary to achieve baseline separation of these closely related compounds.

Experimental Protocols

Protocol 1: General Macroporous Resin Chromatography for Mogroside Purification

-

Resin Preparation: Swell and wash the macroporous resin with ethanol followed by deionized water to remove any preservatives and impurities. Pack the resin into a column and equilibrate with the starting mobile phase (e.g., deionized water).

-

Sample Loading: Dissolve the crude mogroside extract in deionized water and filter to remove any particulate matter. Load the solution onto the equilibrated column at a controlled flow rate (e.g., 1-2 bed volumes per hour).[3]

-

Washing: Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities like sugars and salts.

-

Elution: Elute the bound mogrosides using a stepwise or linear gradient of aqueous ethanol.

-

A low concentration of ethanol (e.g., 20-30%) will elute more polar impurities and some earlier-eluting mogrosides.

-

Gradually increase the ethanol concentration to elute Mogroside V and then Mogroside VI B. A shallow gradient in the range of 40-60% ethanol is often effective for separating these two compounds.[3]

-

-

Fraction Collection: Collect fractions and analyze them by analytical HPLC to identify the fractions containing high-purity Mogroside VI B.

-

Pooling and Concentration: Pool the high-purity fractions and remove the ethanol using a rotary evaporator or other suitable method.

-

Drying: Lyophilize or spray-dry the concentrated solution to obtain the final purified Mogroside VI B powder.

Data Presentation

| Resin Type | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Recommended For |

| Styrene-divinylbenzene (e.g., D101) | Non-polar | 450-500 | 90-100 | General mogroside capture |

| Acrylic Ester | Weakly polar | 100-150 | 130-140 | Separation of closely related mogrosides |

| Brominated Styrene | Non-polar | 650-700 | 80-90 | High capacity binding |

Table 1: Comparison of common macroporous resins for mogroside purification.

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 203 nm or ELSD |

| Column Temperature | 30°C |

Table 2: Recommended starting conditions for analytical HPLC of Mogroside VI B.[3][8]

Visualizations

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Sources

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. maxapress.com [maxapress.com]

- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. halocolumns.com [halocolumns.com]

- 6. agilent.com [agilent.com]

- 7. fda.gov [fda.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Minimizing degradation of Mogroside VI B during extraction and storage

Topic: Minimizing degradation of Mogroside VI B during extraction and storage Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Troubleshooting Guide & FAQs

Introduction: The Stability Paradox of Mogroside VI B

Mogroside VI B (CAS: 2149606-17-5) is a highly glycosylated cucurbitane triterpenoid. While structurally related to the more abundant Mogroside V, its additional glucosyl moieties render it significantly more susceptible to stepwise hydrolysis.

In our application laboratory, we frequently observe that "loss" of Mogroside VI B is actually conversion . Under improper extraction or storage conditions, Mogroside VI B degrades into Mogroside V, Siamenoside I, and eventually Mogrol. This guide provides the protocols necessary to arrest this cascade and preserve the integrity of the VI B molecule.

Module 1: Extraction & Processing Protocols

The Critical Failure Point: Enzymatic Hydrolysis

Siraitia grosvenorii fruits contain native

Standard Protocol vs. Optimized Protocol

| Parameter | Standard (High Risk) | Optimized for Mogroside VI B (Recommended) | Causality / Rationale |

| Pre-treatment | Direct crushing of fresh fruit | Flash Heat Shock (100°C, 5-10 min) | Deactivates native |

| Solvent System | Water or Acidic Water | 50% Ethanol (v/v) | Ethanol denatures residual enzymes and improves solubility of higher glycosides. |